molecular formula C26H19Br2NO4 B11535737 1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11535737
M. Wt: 569.2 g/mol
InChI Key: DPFXYEMVDGFXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-DIBROMO-17-(2,5-DIMETHOXYPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 1,8-DIBROMO-17-(2,5-DIMETHOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine atoms and the dimethoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. .

Scientific Research Applications

1,8-DIBROMO-17-(2,5-DIMETHOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1,8-DIBROMO-17-(2,5-DIMETHOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other brominated and methoxylated pentacyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific combination of bromine atoms and the dimethoxyphenyl group, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C26H19Br2NO4

Molecular Weight

569.2 g/mol

IUPAC Name

1,8-dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C26H19Br2NO4/c1-32-14-11-12-20(33-2)19(13-14)29-23(30)21-22(24(29)31)26(28)16-8-4-3-7-15(16)25(21,27)17-9-5-6-10-18(17)26/h3-13,21-22H,1-2H3

InChI Key

DPFXYEMVDGFXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

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